molecular formula C7H14O4 B13849496 2,2-Dimethyl-5,6-dihydroxy-1,3-dioxepane

2,2-Dimethyl-5,6-dihydroxy-1,3-dioxepane

Cat. No.: B13849496
M. Wt: 162.18 g/mol
InChI Key: ZCYLFZNEKLJZFK-UHFFFAOYSA-N
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Description

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a chemical compound with a unique structure characterized by a dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method involves the reaction of a suitable precursor with a diol under controlled conditions to form the dioxepane ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol include:

Uniqueness

What sets (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol apart from similar compounds is its specific stereochemistry and the presence of the dioxepane ring, which imparts unique chemical and physical properties. These properties make it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-1,3-dioxepane-5,6-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,8-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYLFZNEKLJZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(CO1)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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